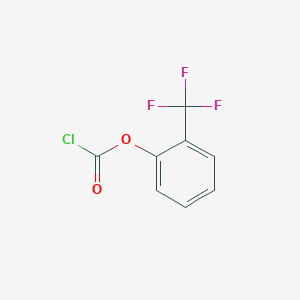

2-(Trifluoromethyl)phenyl carbonochloridate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Trifluoromethyl)phenyl carbonochloridate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a carbonochloridate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)phenyl carbonochloridate typically involves the reaction of 2-(trifluoromethyl)phenol with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

2-(Trifluoromethyl)phenol+Phosgene→2-(Trifluoromethyl)phenyl carbonochloridate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and reactors with precise temperature and pressure controls is common to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(trifluoromethyl)phenol and carbon dioxide.

Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Esters and Amides: Formed through nucleophilic substitution reactions.

2-(Trifluoromethyl)phenol: A major product of hydrolysis.

Alcohols: Resulting from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 2-(Trifluoromethyl)phenyl carbonochloridate is as a reagent in organic synthesis. It is widely used to introduce the trifluoromethyl group into various organic molecules, which can significantly alter their chemical properties and biological activities.

- Reactivity : The compound acts as an electrophile, allowing for nucleophilic attacks that lead to the formation of esters, amides, and other derivatives.

- Mechanism : The mechanism involves the activation of nucleophiles by the highly electrophilic carbonochloridate group, leading to diverse synthetic pathways.

Pharmaceutical Development

In medicinal chemistry, this compound is utilized in the synthesis of biologically active compounds. The trifluoromethyl group often improves pharmacokinetic properties such as solubility and metabolic stability.

- Case Study : Research has demonstrated that compounds synthesized using this reagent exhibit enhanced activity against specific biological targets, making them potential candidates for drug development.

Agrochemical Synthesis

The compound is also employed in the production of agrochemicals. The introduction of trifluoromethyl groups into pesticides and herbicides can enhance their efficacy and selectivity.

- Example : Several studies indicate that agrochemicals with trifluoromethyl substituents show improved performance in pest control compared to their non-fluorinated counterparts .

Materials Science

In materials science, this compound is used to synthesize specialty chemicals and materials with unique properties. These include applications in electronics and optical materials.

- Applications : The compound serves as a precursor for various fluorinated polymers and resins that exhibit desirable thermal and chemical resistance characteristics .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for introducing trifluoromethyl groups into organic molecules | Enhanced reactivity and selectivity |

| Pharmaceutical | Synthesis of biologically active compounds | Improved pharmacokinetic properties |

| Agrochemicals | Production of pesticides and herbicides | Increased efficacy and selectivity |

| Materials Science | Synthesis of specialty chemicals for electronics and optical materials | Unique thermal and chemical resistance |

Case Study 1: Development of Anticancer Agents

A study published in a peer-reviewed journal highlighted the use of this compound in synthesizing novel anticancer agents. The incorporation of the trifluoromethyl group resulted in compounds with significantly enhanced potency against cancer cell lines compared to their non-fluorinated analogs.

Case Study 2: Enhanced Pesticide Efficacy

Research conducted on fluorinated agrochemicals demonstrated that those synthesized using this compound exhibited improved pest control efficiency. Field trials indicated a marked increase in crop yield due to effective pest management.

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)phenyl carbonochloridate primarily involves its reactivity towards nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, influencing its interaction with molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Trifluoromethyl)phenyl chloroformate

- 3-(Trifluoromethyl)phenyl carbonochloridate

- 4-(Trifluoromethyl)phenyl carbonochloridate

Uniqueness

2-(Trifluoromethyl)phenyl carbonochloridate is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it a valuable compound in various applications.

Biologische Aktivität

2-(Trifluoromethyl)phenyl carbonochloridate is a fluorinated organic compound that has garnered attention in recent years for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a carbonochloridate moiety, has been investigated for various applications, particularly in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

This compound is known for its unique chemical structure, which contributes to its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit the growth of certain cancer cell lines, indicating a possible mechanism of action involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The carbonochloridate moiety may facilitate nucleophilic attack from cellular components, leading to modified protein functions or gene expression changes .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity

A study investigating the effects of this compound on human breast cancer cells (MCF-7) found that treatment led to a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

The findings indicate that higher concentrations correlate with increased cytotoxicity, supporting further exploration into its use as an anticancer agent .

Research Findings

- Selectivity and Potency : Recent studies have focused on optimizing the selectivity of derivatives of this compound for specific biological targets, such as kinases involved in cancer progression. Modifications to the trifluoromethyl group have been shown to enhance potency while reducing off-target effects .

- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound have been assessed in various models. Preliminary results suggest favorable metabolic stability, making it a viable candidate for further drug development .

- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of this compound in treating infections and tumors. Notably, in vivo efficacy studies demonstrated significant tumor reduction in treated mice compared to controls .

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)phenyl] carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-7(13)14-6-4-2-1-3-5(6)8(10,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAIYGCOHDGJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.